2,3,5,6-Tetrafluorobenzoyl chloride

Description

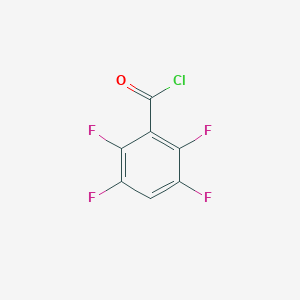

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELMDUZWKHVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370089 | |

| Record name | 2,3,5,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107535-73-9 | |

| Record name | 2,3,5,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluorobenzoyl chloride (TFBC), a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic placement of four fluorine atoms on the benzene ring imparts unique electronic properties, rendering it a highly reactive and valuable synthetic intermediate. This document details its physicochemical properties, spectroscopic signature, reactivity profile, and established safety protocols. Particular emphasis is placed on its role as a building block in the synthesis of complex molecules, providing field-proven insights for laboratory applications. While detailed experimental data for the 2,3,5,6-isomer is limited, this guide draws parallels with its extensively studied 2,3,4,5-isomer to provide robust, actionable information for researchers.

Introduction: The Significance of Fluorinated Acylating Agents

In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating chemical and biological properties. Fluorine's high electronegativity and relatively small size can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Acyl chlorides, such as benzoyl chloride derivatives, are powerful acylating agents used to form stable amide and ester bonds.

2,3,5,6-Tetrafluorobenzoyl chloride emerges as a particularly valuable reagent by combining the high reactivity of the acyl chloride functional group with the unique modulatory effects of a tetrafluorinated phenyl ring.[1] Its primary application lies in serving as a critical intermediate for constructing complex molecular architectures, most notably in the synthesis of fluoroquinolone antibiotics.[2] This guide serves as a technical resource for professionals utilizing this potent synthetic tool.

Chemical Identity and Physicochemical Properties

The fundamental identity of a reagent is the bedrock of its application. 2,3,5,6-Tetrafluorobenzoyl chloride is a distinct isomer with specific identifiers.

Core Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2,3,5,6-tetrafluorobenzoyl chloride | [3] |

| CAS Number | 107535-73-9 | [3][4] |

| Molecular Formula | C₇HClF₄O | [3][4] |

| Molecular Weight | 212.53 g/mol | [3][4] |

| SMILES | O=C(Cl)C1=C(F)C(F)=CC(F)=C1F | [5] |

| InChI Key | AELMDUZWKHVPIF-UHFFFAOYSA-N | [3] |

Chemical Structure

The symmetric substitution pattern of the fluorine atoms is a key structural feature.

Caption: 2D Structure of 2,3,5,6-Tetrafluorobenzoyl Chloride

Physical Properties

While specific, verified physical data for the 2,3,5,6-isomer is not abundant, data from suppliers and from the closely related 2,3,4,5-isomer provide a reliable profile. It is a colorless liquid under standard conditions.[6][7]

| Property | Value | Notes and Sources |

| Appearance | Colorless to light yellow, clear liquid | [6][8] |

| Boiling Point | 172.1 ± 35.0 °C (at 760 Torr, Predicted) | [7] |

| 65-66 °C (at 10 mmHg) | Data for the 2,3,4,5-isomer, indicating volatility under vacuum.[8] | |

| Density | 1.58 g/mL at 25 °C | Data for the 2,3,4,5-isomer.[8] |

| Refractive Index (n²⁰/D) | 1.466 | [3] |

| Flash Point | 194 °F (90 °C) | Data for the 2,3,4,5-isomer.[8] |

| Sensitivity | Moisture Sensitive | A critical handling parameter.[3][9] |

Spectroscopic and Spectrometric Characterization

Verifying the identity and purity of 2,3,5,6-tetrafluorobenzoyl chloride is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[10] For this molecule, the spectrum is dominated by two main features:

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the range of 1770-1815 cm⁻¹ . The electron-withdrawing effects of both the chlorine atom and the fluorinated ring shift this peak to a higher frequency compared to a standard ketone or alkyl acid chloride.

-

Aromatic C-F and C=C Stretches: A complex series of strong bands will appear in the fingerprint region, typically between 1000-1500 cm⁻¹ , corresponding to the C-F stretching and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and proton framework.

-

¹H NMR: Due to the molecule's symmetry, the single aromatic proton at the C4 position is expected to appear as a complex multiplet. The coupling to the two adjacent fluorine atoms (³JH-F) and the more distant fluorine atom (⁴JH-F) will result in a triplet of triplets. The chemical shift will be significantly downfield due to the electron-withdrawing nature of the surrounding fluorine atoms and the carbonyl group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbonyl carbon signal will be in the typical acyl chloride region (~160-170 ppm). The fluorine-bonded carbons will show characteristic large one-bond carbon-fluorine coupling constants (¹JC-F).

-

¹⁹F NMR: This technique is particularly powerful for fluorinated compounds. Two distinct signals are expected for the fluorine atoms at the 2,6-positions and the 3,5-positions, with complex coupling patterns observed between them.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peak will be at m/z 212, corresponding to the C₇H³⁵ClF₄O isotopologue.[4]

-

Fragmentation: A common and often prominent fragment is the loss of the chlorine atom, resulting in the tetrafluorobenzoyl cation [M-Cl]⁺ at m/z 177.

Reactivity, Stability, and Handling

Core Reactivity

As a potent acylating agent, the primary reactivity of 2,3,5,6-tetrafluorobenzoyl chloride involves nucleophilic acyl substitution. The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles.[1]

Caption: Generalized reaction pathway for 2,3,5,6-tetrafluorobenzoyl chloride.

This high reactivity makes it an efficient building block for creating robust C-N (amide) and C-O (ester) bonds, which are fundamental linkages in pharmaceuticals and functional materials.[1]

Stability and Storage

-

Moisture Sensitivity: This is the most critical stability concern. The compound readily hydrolyzes upon contact with water or atmospheric moisture to form the corresponding 2,3,5,6-tetrafluorobenzoic acid and hydrochloric acid (HCl). This degradation not only consumes the reagent but also generates corrosive byproducts.

-

Storage Protocol: To ensure its integrity, 2,3,5,6-tetrafluorobenzoyl chloride must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][9] Storage in a cool, dry, and well-ventilated area away from incompatible materials is mandatory.[9][11]

Incompatible Materials

To prevent hazardous or unwanted reactions, avoid contact with:

-

Water and Protic Solvents (Alcohols): Leads to rapid hydrolysis or esterification.

-

Bases (e.g., Amines, Hydroxides): Reacts vigorously in an acid-base or acylation reaction.

-

Strong Oxidizing Agents.

Safety and Handling Protocol

Due to its corrosive and reactive nature, strict adherence to safety protocols is non-negotiable.[6]

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage. May cause respiratory irritation.[6][9]

-

Signal Word: Danger.[8]

Safe Handling Workflow

A self-validating system for handling this reagent involves a sequence of checks and balances.

Caption: Mandatory safe handling workflow for corrosive acyl chlorides.

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Application Spotlight: Synthesis of Pharmaceutical Intermediates

The primary value of tetrafluorobenzoyl chlorides in drug development is as a key intermediate, particularly for third-generation fluoroquinolone antibiotics.[2] While many published syntheses specify the 2,3,4,5-isomer, the underlying chemical principle of acylating a key amine in the quinolone core structure is directly transferable.[1][2]

Exemplary Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol for the related isomer demonstrates a common and efficient method for preparing such reagents from their corresponding carboxylic acids. The principles are directly applicable to the synthesis of the 2,3,5,6-isomer.

-

Objective: To convert 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride using triphosgene.[13]

-

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-Dimethylformamide (DMF, catalyst)

-

1,2-Dichloroethane (solvent)

-

Nitrogen gas supply

-

-

Methodology:

-

A 4-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, and a condenser under a nitrogen atmosphere.

-

Triphosgene (0.37 molar equivalents relative to the acid) and 1,2-dichloroethane are charged to the flask.[13]

-

A solution of 2,3,4,5-tetrafluorobenzoic acid (1.00 molar equivalent) and DMF (0.05 molar equivalents) in 1,2-dichloroethane is added dropwise to the stirred solution.[13]

-

The reaction mixture is heated to 353 K (80 °C) and maintained for 4 hours. Progress can be monitored by TLC or IR (disappearance of the broad carboxylic acid O-H stretch).[13]

-

Upon completion, the solvent is removed under reduced pressure. The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation to yield a clear liquid.[13]

-

-

Causality and Insights: The use of triphosgene, a solid phosgene equivalent, offers significant safety and handling advantages over gaseous phosgene.[13] DMF acts as a catalyst, forming a reactive Vilsmeier-Haack type intermediate with the chlorinating agent, which then efficiently converts the carboxylic acid to the acyl chloride. This method is high-yielding (often >95%) and represents a standard industrial practice for such conversions.[13]

Conclusion

2,3,5,6-Tetrafluorobenzoyl chloride is a highly reactive, moisture-sensitive acylating agent with significant potential in specialized organic synthesis. Its symmetric tetrafluorinated ring structure offers a unique electronic profile for incorporation into advanced materials and pharmaceutical candidates. While it is less documented than its 2,3,4,5-isomer, its chemical properties and reactivity are analogous. Mastery of its handling, particularly its sensitivity to moisture, is essential for its successful application in the laboratory. This guide provides the foundational knowledge and safety protocols necessary for researchers to leverage this powerful synthetic building block effectively and safely.

References

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (URL: )

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. (URL: [Link])

-

PubChem. (n.d.). 2,3,4,6-Tetrafluorobenzoyl chloride. (URL: [Link])

-

ResearchGate. (n.d.). Benzoyl chloride and its fluorinated analogues. (URL: [Link])

-

Kennedy, R. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A. (URL: [Link])

-

ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. (URL: [Link])

-

National Institutes of Health. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (URL: [Link])

- Google Patents. (n.d.). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. 2,3,5,6-Tetrafluorobenzoyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. scbt.com [scbt.com]

- 5. 107535-73-9|2,3,5,6-Tetrafluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2,3,5,6-Tetrafluorobenzoyl chloride,107535-73-9-Amadis Chemical [amadischem.com]

- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorobenzoyl chloride is a highly reactive, fluorinated organic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of four electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, with a focus on providing practical insights for laboratory and developmental use.

Molecular Structure and Physicochemical Properties

2,3,5,6-Tetrafluorobenzoyl chloride, with the molecular formula C₇HClF₄O, consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, and a benzoyl chloride functional group at the 1 position.

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluorobenzoyl Chloride and a Related Isomer

| Property | 2,3,5,6-Tetrafluorobenzoyl Chloride | 2,3,4,5-Tetrafluorobenzoyl Chloride (for comparison) | Source(s) |

| CAS Number | 107535-73-9 | 94695-48-4 | [1] |

| Molecular Formula | C₇HClF₄O | C₇HClF₄O | |

| Molecular Weight | 212.53 g/mol | 212.53 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow clear liquid | [1] |

| Density | Not specified | 1.58 g/mL at 25 °C | [1] |

| Refractive Index | 1.466 (at 20°C) | n20/D 1.4787 | [1] |

| Boiling Point | Not specified | 65-66 °C at 10 mmHg | [1] |

| Flash Point | Not specified | 89 °C (closed cup) | [1] |

| Sensitivity | Moisture sensitive | Moisture Sensitive | [1] |

The symmetrical substitution pattern of the fluorine atoms in the 2,3,5,6-isomer influences its electronic and steric properties, which in turn dictates its reactivity profile. The strong inductive and mesomeric effects of the fluorine atoms make the aromatic ring electron-deficient and activate the acyl chloride group for nucleophilic attack.

Spectroscopic Characterization

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Expected Features for 2,3,5,6-Tetrafluorobenzoyl Chloride |

| ¹H NMR | A single signal, likely a multiplet, in the aromatic region (δ 7.0-8.0 ppm) corresponding to the single aromatic proton. |

| ¹³C NMR | Signals for the carbonyl carbon (δ ~160-170 ppm), the carbon attached to the chlorine (C-Cl), and multiple signals for the fluorine-substituted aromatic carbons (C-F) in the range of δ 130-150 ppm, showing complex C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected due to the symmetry of the molecule (F at positions 2 and 6 are equivalent, and F at positions 3 and 5 are equivalent). These would appear as multiplets in the typical range for aromatic fluorine atoms, with complex coupling patterns to each other and to the aromatic proton. For the derivative N,N'-Bis(2,3,5,6-tetrafluorobenzoyl)hydrazide, a single signal for the four equivalent fluorine atoms is observed at δ -108.3 ppm (in DMSO-d6).[2] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the range of 1750-1800 cm⁻¹. Strong C-F stretching bands are also expected in the fingerprint region (around 1000-1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 212, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 33% intensity of the M⁺ peak). Fragmentation would likely involve the loss of the chlorine atom (-35) and the carbonyl group (-28). |

Synthesis of Tetrafluorobenzoyl Chlorides

Tetrafluorobenzoyl chlorides are typically synthesized from the corresponding tetrafluorobenzoic acids. Industrial-scale production often involves multi-step processes starting from more readily available precursors like tetrafluorophthalic anhydride.[3][4]

Laboratory-Scale Synthesis from Tetrafluorobenzoic Acid

For research and development purposes, a safer and more convenient method involves the use of triphosgene (bis(trichloromethyl) carbonate) as a chlorinating agent, which is a solid and therefore easier to handle than gaseous phosgene or corrosive liquids like thionyl chloride.[5]

Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Triphosgene [5]

This protocol for the 2,3,4,5-isomer provides a representative workflow that can be adapted for the 2,3,5,6-isomer.

-

Reaction Setup: A four-necked, round-bottomed flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Initial Charge: The flask is charged with triphosgene (BTC) (e.g., 5.5 g, 18.5 mmol) and a suitable solvent such as 1,2-dichloroethane (30 mL).

-

Heating: The mixture is heated to approximately 353 K (80 °C).

-

Addition of Reactants: A solution of the corresponding tetrafluorobenzoic acid (e.g., 9.7 g, 50 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.

-

Reaction: The mixture is stirred for an additional 4 hours at the same temperature.

-

Work-up: The reaction mixture is cooled to 273 K (0 °C) and filtered to remove any unreacted triphosgene. The resulting solution contains the desired tetrafluorobenzoyl chloride.

The causality behind these choices lies in the mechanism. DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride. Triphosgene is chosen for its safety and ease of handling compared to other chlorinating agents.[5]

Caption: Workflow for the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride.

Reactivity and Mechanistic Considerations

The primary mode of reactivity for 2,3,5,6-tetrafluorobenzoyl chloride is nucleophilic acyl substitution. The highly electron-withdrawing nature of the four fluorine atoms makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Amines and Amides

2,3,5,6-Tetrafluorobenzoyl chloride reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental to its application in medicinal chemistry.

Protocol 2: Synthesis of N,N'-Bis(2,3,5,6-tetrafluorobenzoyl)hydrazide [2]

-

Reaction Setup: A solution of hydrazine monohydrate (1.00 eq.) in ethanol is cooled in an ice bath to maintain the temperature below 15 °C.

-

Addition of Acyl Chloride: 2,3,5,6-Tetrafluorobenzoyl chloride (2.13 eq.) is added dropwise to the cooled hydrazine solution. A white precipitate forms immediately.

-

Base Addition: To facilitate the reaction and neutralize the HCl byproduct, a solution of Na₂CO₃ (1.05 eq.) in water is added dropwise.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 30 minutes.

-

Isolation: The reaction mixture is poured into water and the crude product is collected by filtration.

-

Purification: The crude product is purified by refluxing in ethanol, followed by cooling and filtration to obtain the pure N,N'-Bis(2,3,5,6-tetrafluorobenzoyl)hydrazide.

Reactions with Alcohols and Phenols

In the presence of a base, 2,3,5,6-tetrafluorobenzoyl chloride reacts with alcohols and phenols to form esters. The base is required to deprotonate the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide.

Applications in Drug Development

The tetrafluorobenzoyl moiety is a key structural component in several important pharmaceutical agents. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better bioavailability.[6]

Synthesis of Fluoroquinolone Antibiotics

While many fluoroquinolones like Ofloxacin and Ciprofloxacin utilize the 2,3,4,5-tetrafluorobenzoyl isomer, the 2,3,5,6-isomer is a key precursor in the synthesis of other important antibiotics such as Pazufloxacin. The general synthetic strategy involves the acylation of an amine, followed by cyclization and subsequent modifications.

Synthesis of Other Bioactive Molecules

2,3,5,6-Tetrafluorobenzoyl chloride has also been utilized in the synthesis of novel benzothiazinones, which have been evaluated for their antimycobacterial activity.

Protocol 3: Synthesis of a Benzothiazinone Precursor

-

Isothiocyanate Formation: 2,3,5,6-Tetrafluorobenzoyl chloride (1.0 eq.) is reacted with ammonium thiocyanate (1.0 eq.) in acetonitrile at 40 °C for 5 minutes.

-

Amine Addition: The resulting ammonium chloride precipitate is removed by filtration, and a substituted amine (e.g., ethyl piperazine-1-carboxylate, 1.0 eq.) is added to the filtrate.

-

Thiourea Formation: The mixture is stirred for 3 hours at room temperature to form the thiourea intermediate.

-

Cyclization: A base, such as triethylamine (2.0 eq.), is added dropwise, and the mixture is stirred overnight to effect cyclization to the benzothiazinone.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

Sources

A Comprehensive Technical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3,5,6-Tetrafluorobenzoyl Chloride

2,3,5,6-Tetrafluorobenzoyl chloride (CAS Number: 107535-73-9 ) is a highly reactive, fluorinated organic compound that serves as a critical building block in advanced organic synthesis.[1] As a member of the acyl chloride family, its utility is defined by the electrophilic carbonyl carbon, which is further activated by the strong electron-withdrawing effects of the four fluorine atoms symmetrically positioned on the phenyl ring. This unique electronic arrangement imparts enhanced reactivity and allows for the introduction of the 2,3,5,6-tetrafluorobenzoyl moiety into a wide range of molecules.

The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical and biological properties. Fluorine substitution can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. Consequently, 2,3,5,6-tetrafluorobenzoyl chloride is a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals, where such modulations are highly desirable. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Structural Properties

Understanding the fundamental properties of 2,3,5,6-tetrafluorobenzoyl chloride is essential for its effective use in synthesis. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 107535-73-9 | [1] |

| Molecular Formula | C₇HClF₄O | [1] |

| Molecular Weight | 212.53 g/mol | [1] |

| Appearance | Likely a colorless to light-yellow liquid | Inferred from related isomers |

| Reactivity | Highly reactive, corrosive, moisture-sensitive | Inferred from safety data of related isomers |

The symmetric substitution pattern of the fluorine atoms on the aromatic ring is a key structural feature, which can be visualized as follows:

Caption: Chemical structure of 2,3,5,6-tetrafluorobenzoyl chloride.

Synthesis and Mechanistic Considerations

The primary and most direct route to synthesizing 2,3,5,6-tetrafluorobenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2,3,5,6-tetrafluorobenzoic acid. This precursor acid can be prepared via processes such as the oxidation of a suitable precursor.[2] The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): A common and cost-effective choice. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions and cleaner reactions, as its byproducts (CO, CO₂, and HCl) are all gaseous.

-

DMF (Catalyst): The reaction is catalyzed by DMF, which reacts with the chlorinating agent to form the Vilsmeier reagent (a chloroiminium ion). This reagent is a more potent acylating agent that activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion.

The general mechanism for this conversion is a well-established process in organic chemistry, involving the activation of the carboxylic acid followed by nucleophilic substitution.

General Experimental Protocol for Synthesis

The following protocol describes a representative synthesis of 2,3,5,6-tetrafluorobenzoyl chloride from 2,3,5,6-tetrafluorobenzoic acid. This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2,3,5,6-tetrafluorobenzoic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80°C). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure. The desired product, 2,3,5,6-tetrafluorobenzoyl chloride, is then purified by fractional distillation under reduced pressure.

Caption: General workflow for the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride.

Applications in Pharmaceutical and Agrochemical Synthesis

The primary application of 2,3,5,6-tetrafluorobenzoyl chloride is as a potent acylating agent. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity is central to its role in building complex molecular architectures.

-

Pharmaceuticals: In drug development, the introduction of the tetrafluorobenzoyl group can be a key step in the synthesis of active pharmaceutical ingredients (APIs). While specific examples for the 2,3,5,6-isomer are not as widely published as for other isomers, its role would be analogous to that of other tetrafluorobenzoyl chlorides, which are used in the synthesis of fluoroquinolone antibiotics.[3][4] The fluorine atoms can block metabolic pathways, leading to a longer half-life of the drug in the body.

-

Agrochemicals: Similarly, in the agrochemical industry, this compound can be used to synthesize novel pesticides and herbicides. The high degree of fluorination can enhance the biological activity and environmental stability of these agents.

The general acylation reaction can be depicted as follows:

Caption: General acylation reaction using 2,3,5,6-tetrafluorobenzoyl chloride.

Safety, Handling, and Disposal

As a highly reactive acyl chloride, 2,3,5,6-tetrafluorobenzoyl chloride presents significant safety hazards that must be managed with stringent protocols. It is classified as a corrosive material that can cause severe skin burns and eye damage, and it is also moisture-sensitive.[5][6]

| Hazard Classification | Handling Precautions & PPE | Storage & Disposal |

| Skin Corrosion/Irritation | Handle only in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-face protection (safety goggles and face shield).[5][7] | Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for corrosives. |

| Serious Eye Damage | Ensure an eyewash station and safety shower are immediately accessible. Avoid all contact with eyes.[5] | Dispose of as hazardous waste through a licensed contractor. Do not dispose of in drains, as it reacts with water to produce HCl. |

| Respiratory Irritation | Do not breathe vapors or mists. Ensure adequate ventilation.[5] | Follow all local, state, and federal regulations for hazardous waste disposal. |

| Moisture Sensitive | Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid and HCl gas.[5] | Contaminated materials and containers must be disposed of as hazardous waste. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

References

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (CN102627553A).

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (CN102603521B).

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(8), 3481-3483. [Link]

-

2,3,4,6-Tetrafluorobenzoyl chloride. PubChem. [Link]

-

Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. (US4822912A).

Sources

- 1. scbt.com [scbt.com]

- 2. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 3. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for 2,3,5,6-tetrafluorobenzoyl chloride, a crucial fluorinated building block in medicinal chemistry and materials science. The document details a robust two-step synthesis commencing with the selective hydrogenation of pentafluorobenzoic acid to yield 2,3,5,6-tetrafluorobenzoic acid, followed by its conversion to the target acyl chloride. This guide emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and outlines the necessary safety precautions and characterization techniques. The content is structured to provide researchers and drug development professionals with the critical knowledge required for the successful synthesis, purification, and verification of this important chemical intermediate.

Introduction

Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. 2,3,5,6-Tetrafluorobenzoyl chloride is a key intermediate, serving as a precursor for the introduction of the 2,3,5,6-tetrafluorobenzoyl moiety into a wide range of molecular architectures. Its synthesis, therefore, is of significant interest to the scientific community.

This guide presents a detailed synthesis pathway, beginning from a readily available starting material and proceeding through two key transformations. Each step is discussed in detail, with a focus on the underlying chemical principles and practical experimental considerations.

Synthesis Pathway Overview

The synthesis of 2,3,5,6-tetrafluorobenzoyl chloride is efficiently achieved through a two-step process. The first step involves the selective catalytic hydrogenation of pentafluorobenzoic acid to produce 2,3,5,6-tetrafluorobenzoic acid. The second step is the conversion of the resulting carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.

Caption: Overall synthesis pathway for 2,3,5,6-tetrafluorobenzoyl chloride.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid

The initial step in the synthesis is the selective hydrogenation of pentafluorobenzoic acid. This reaction removes the fluorine atom at the 4-position of the aromatic ring.

Reaction:

Pentafluorobenzoic acid + H₂ --(Pd/C, Base)--> 2,3,5,6-Tetrafluorobenzoic acid

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenation reactions, facilitating the addition of hydrogen across the C-F bond.[1]

-

Base: The presence of a base, such as sodium carbonate, is crucial for neutralizing the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the acid from deactivating the catalyst and creating a hazardous acidic environment.[1]

-

Solvent: Water is a suitable solvent for this reaction, as it can dissolve the sodium carbonate and the pentafluorobenzoic acid salt.[1]

-

Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure and temperature to ensure a reasonable reaction rate.[1]

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid[1]

-

Reaction Setup: In an autoclave, dissolve 53 g (0.25 mol) of pentafluorobenzoic acid in 400 ml of water with 53 g (0.5 mol) of sodium carbonate.

-

Catalyst Addition: Add 3.5 g of 5% palladium on charcoal to the solution.

-

Hydrogenation: Seal the autoclave and hydrogenate for 6 hours at 90°C under a hydrogen pressure of 10 to 15 bar.

-

Work-up:

-

After cooling and venting the autoclave, remove the catalyst by filtration.

-

Acidify the reaction solution to a pH of 1 using concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the crystals by suction filtration.

-

Extract the aqueous filtrate with ether to recover any dissolved product.

-

Combine the collected crystals and the residue from the evaporated ether extracts to obtain the crude product.

-

-

Purification: The crude 2,3,5,6-tetrafluorobenzoic acid can be further purified by recrystallization.

Step 2: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

The second and final step is the conversion of 2,3,5,6-tetrafluorobenzoic acid to the desired acyl chloride. This is a standard transformation in organic chemistry, and several chlorinating agents can be employed. Thionyl chloride (SOCl₂) is a common and effective choice.

Reaction:

2,3,5,6-Tetrafluorobenzoic acid + SOCl₂ --> 2,3,5,6-Tetrafluorobenzoyl chloride + SO₂ + HCl

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a favored reagent because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. Other suitable reagents include oxalyl chloride and triphosgene.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure completion.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 2,3,5,6-tetrafluorobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Catalyst: Add a few drops of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Purification:

-

Remove the excess thionyl chloride by distillation.

-

Purify the resulting crude 2,3,5,6-tetrafluorobenzoyl chloride by fractional distillation under reduced pressure.

-

Caption: Detailed experimental workflow for the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride.

Characterization

The identity and purity of the final product, 2,3,5,6-tetrafluorobenzoyl chloride, should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show a single signal for the aromatic proton, likely a triplet of triplets due to coupling with the four fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum should exhibit a single signal, as all four fluorine atoms are chemically equivalent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the acyl chloride carbonyl group, typically in the range of 1750-1815 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (212.53 g/mol ) and provide information about its fragmentation pattern.[2]

Safety and Handling

2,3,5,6-Tetrafluorobenzoyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to produce corrosive HCl gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Keep away from moisture. Handle under an inert atmosphere if possible.

-

Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Quantitative Data Summary

| Parameter | 2,3,5,6-Tetrafluorobenzoic Acid[1] | 2,3,5,6-Tetrafluorobenzoyl Chloride[2] |

| Molecular Formula | C₇H₂F₄O₂ | C₇HClF₄O |

| Molecular Weight | 194.08 g/mol | 212.53 g/mol |

| Appearance | Crystalline solid | Liquid |

| Melting Point | 144-146 °C | Not available |

| Boiling Point | Not available | Not available |

Conclusion

The synthesis of 2,3,5,6-tetrafluorobenzoyl chloride is a straightforward two-step process that is accessible to researchers with a standard organic chemistry laboratory setup. The key to a successful synthesis lies in the careful control of the hydrogenation reaction to achieve selective defluorination and the anhydrous conditions required for the chlorination step. This guide provides the necessary theoretical background and practical protocols to enable the synthesis of this valuable fluorinated building block for applications in drug discovery and materials science.

References

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available at: [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. Google Patents.

-

preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Preparation and some reactions of 2,3,5,6-tetrafluorobenzenesulfenyl chloride. Sci-Hub. Available at: [Link]

-

Synthesis of 4-oxo-4H-quino[2,3,4-i,j][1][3]-benoxazine-5-carboxylic acid derivatives. MSU Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 2,3,5,6-Tetrafluorobenzoyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of 2,3,5,6-tetrafluorobenzoyl chloride with a diverse range of amines. As a highly activated acylating agent, this reagent is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry where the incorporation of fluorinated moieties can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document moves beyond a simple recitation of procedures to offer a deep dive into the causality behind experimental choices, empowering researchers to not only replicate but also innovate.

The Chemical Personality of 2,3,5,6-Tetrafluorobenzoyl Chloride: An Electron-Deficient Powerhouse

The reactivity of 2,3,5,6-tetrafluorobenzoyl chloride is fundamentally dictated by the strong electron-withdrawing nature of the four fluorine atoms adorning the benzene ring. This intense inductive effect polarizes the carbonyl carbon, rendering it exceptionally electrophilic and thus, highly susceptible to nucleophilic attack by amines. This heightened reactivity makes it a valuable tool for forming robust amide bonds, often under mild conditions.

The general reaction proceeds via the well-established Schotten-Baumann reaction mechanism, a nucleophilic acyl substitution. The amine's lone pair of electrons initiates a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the corresponding N-substituted-2,3,5,6-tetrafluorobenzamide. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Figure 1: Generalized mechanism of the Schotten-Baumann reaction between 2,3,5,6-tetrafluorobenzoyl chloride and a primary amine.

The Amine Variable: A Spectrum of Reactivity

The nature of the amine nucleophile is a critical determinant of the reaction's kinetics and overall success. Several factors come into play, including the amine's class (primary, secondary), electronic properties (aliphatic vs. aromatic), and steric bulk.

Nucleophilicity: The Driving Force

The fundamental principle governing this reaction is the nucleophilicity of the amine. Generally, amines with higher electron density on the nitrogen atom will react more readily.

-

Primary vs. Secondary Amines: In many cases, primary amines exhibit higher reactivity than secondary amines. While secondary amines are often considered more basic, the increased steric hindrance from the two alkyl or aryl groups can impede their approach to the electrophilic carbonyl carbon.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines, such as benzylamine and cyclohexylamine, are significantly more nucleophilic than aromatic amines like aniline. The lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.

Steric Hindrance: The Physical Barrier

The steric environment around the nitrogen atom plays a crucial role. Bulky substituents on the amine can significantly slow down the reaction rate by physically obstructing the path to the carbonyl carbon. When working with sterically hindered amines, optimizing reaction conditions by increasing the temperature or using a catalyst may be necessary to achieve a reasonable reaction rate.

A Comparative Overview of Amine Reactivity

To provide a practical framework for experimental design, the following table summarizes the expected reactivity of various amines with 2,3,5,6-tetrafluorobenzoyl chloride under standardized conditions.

| Amine Type | Example | Relative Reactivity | Key Considerations |

| Primary Aliphatic | Benzylamine | Very High | Highly exothermic reaction, may require cooling. |

| Cyclohexylamine | High | Readily reacts at room temperature. | |

| Secondary Aliphatic | Diethylamine | Moderate to High | Steric hindrance can slightly reduce reactivity compared to primary amines. |

| Primary Aromatic | Aniline | Moderate | Reduced nucleophilicity due to electron delocalization. |

| Secondary Aromatic | N-Methylaniline | Low to Moderate | Combination of reduced nucleophilicity and increased steric hindrance. |

| Sterically Hindered | tert-Butylamine | Low | Significant steric hindrance necessitates more forcing conditions. |

Mastering the Reaction Environment: Solvents, Temperature, and Bases

Careful control of the reaction conditions is paramount for achieving high yields and purity. The choice of solvent, temperature, and base can profoundly influence the reaction's outcome.

Solvent Selection: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction rate.

-

Aprotic Solvents: Anhydrous aprotic solvents are the preferred choice to prevent the hydrolysis of the highly reactive 2,3,5,6-tetrafluorobenzoyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can accelerate the reaction rate due to their ability to solvate the transition state. However, their higher boiling points can make them more difficult to remove during workup. For instance, the reaction in DMF is often faster than in toluene, but the choice may depend on the desired workup procedure.

Temperature: A Balancing Act

The reaction of 2,3,5,6-tetrafluorobenzoyl chloride with unhindered amines is typically rapid and exothermic, often proceeding to completion at room temperature or even requiring initial cooling to 0 °C to control the reaction rate. For less reactive or sterically hindered amines, gentle heating may be necessary to drive the reaction to completion. However, excessive heat should be avoided as it can promote side reactions.

The Crucial Role of the Base

The acylation reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base to scavenge this acid is essential.

-

Non-Nucleophilic Bases: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Their steric bulk prevents them from competing with the primary or secondary amine in attacking the acyl chloride.

-

Pyridine: Pyridine can also be used as a base and, in some cases, can act as a nucleophilic catalyst, further accelerating the reaction.

Field-Proven Protocols: A Guide to Synthesis and Purification

The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion and guide purification.

Synthesis of N-Aryl-2,3,5,6-tetrafluorobenzamides (Example: N-Phenyl-2,3,5,6-tetrafluorobenzamide)

Materials:

-

2,3,5,6-Tetrafluorobenzoyl chloride

-

Aniline

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acyl Chloride Addition: Slowly add a solution of 2,3,5,6-tetrafluorobenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting aniline spot is no longer visible.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Synthesis of N-Alkyl-2,3,5,6-tetrafluorobenzamides (Example: N-Benzyl-2,3,5,6-tetrafluorobenzamide)

This synthesis follows a similar procedure to the N-aryl amide synthesis, substituting aniline with benzylamine. Due to the higher reactivity of benzylamine, it is crucial to maintain a low temperature during the addition of the acyl chloride to control the exotherm.

Troubleshooting and Side Reactions: Navigating Potential Pitfalls

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

-

Hydrolysis of the Acyl Chloride: 2,3,5,6-Tetrafluorobenzoyl chloride is highly susceptible to hydrolysis. The presence of moisture will lead to the formation of 2,3,5,6-tetrafluorobenzoic acid, which will not react with the amine.

-

Prevention: Ensure all glassware is thoroughly dried, use anhydrous solvents, and maintain an inert atmosphere.

-

-

Incomplete Reaction: If the reaction stalls, it may be due to the protonation of the starting amine.

-

Solution: Ensure at least one equivalent of a suitable base is used. For sterically hindered or less reactive amines, consider increasing the reaction temperature or adding a catalytic amount of a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

-

-

Formation of Byproducts: Unwanted byproducts can form, especially at elevated temperatures.

-

Solution: Maintain a controlled temperature throughout the reaction. If byproducts are observed, purification by column chromatography is typically effective.

-

Figure 2: A logical workflow for troubleshooting common issues in the amidation reaction.

Conclusion: A Versatile and Powerful Reaction

The reaction of 2,3,5,6-tetrafluorobenzoyl chloride with amines is a highly efficient and versatile method for the synthesis of fluorinated amides. By understanding the interplay of amine nucleophilicity, steric effects, and reaction conditions, researchers can effectively harness the power of this reaction to construct complex molecular architectures. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug development and beyond, enabling them to confidently and successfully employ this important synthetic transformation.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

Sources

A Technical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride: A Highly Reactive Acylating Agent for Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluorobenzoyl chloride (TFBC) is a powerful acylating agent valued for its high reactivity and the unique properties conferred by its polyfluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms renders the carbonyl carbon exceptionally electrophilic, facilitating rapid reactions with a wide range of nucleophiles. This guide provides an in-depth examination of TFBC, detailing its reaction mechanisms, core applications in pharmaceutical synthesis and analytical derivatization, and comprehensive, field-tested protocols. It aims to serve as a technical resource for scientists leveraging this versatile reagent to streamline synthetic routes, enhance molecular properties, and achieve high-sensitivity analysis.

Introduction: The Power of Fluorination in Acylating Agents

Acyl chlorides are a cornerstone of organic synthesis, enabling the formation of esters, amides, and ketones through nucleophilic acyl substitution. Within this class, fluorinated benzoyl chlorides, and specifically 2,3,5,6-tetrafluorobenzoyl chloride, represent a significant advancement. The strategic placement of four fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇HClF₄O |

| Molecular Weight | 212.53 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 65-66 °C at 10 mmHg[1] |

| Density | ~1.58 g/mL at 25 °C[1] |

| Sensitivity | Moisture sensitive[1] |

The fluorine atoms exert a powerful inductive electron-withdrawing effect, which polarizes the carbonyl bond and increases the positive charge density on the carbonyl carbon. This heightened electrophilicity makes TFBC significantly more reactive than its non-fluorinated counterpart, benzoyl chloride, allowing for faster reactions and often proceeding under milder conditions. Furthermore, the incorporation of the tetrafluorobenzoyl moiety can impart desirable characteristics to target molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets, making it a valuable building block in drug discovery and development.[2][3][4]

Mechanism of Acylation: An Electrophilic Powerhouse

The acylation reaction with TFBC follows the classical nucleophilic acyl substitution pathway. The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the highly electrophilic carbonyl carbon of the acyl chloride.

The general mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic acyl substitution with TFBC.

Causality in Action:

-

Nucleophilic Attack: A lone pair of electrons from the nucleophile (e.g., the nitrogen in an amine) attacks the electron-deficient carbonyl carbon of TFBC. This forms a transient, high-energy tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

-

Proton Transfer: The resulting protonated product is deprotonated, typically by a weak base added to the reaction mixture (e.g., pyridine or triethylamine), to yield the final acylated product and neutralize the hydrochloric acid (HCl) byproduct. The base is crucial as it prevents the protonation of the starting nucleophile, which would render it inactive.

Core Applications & Methodologies

TFBC's high reactivity makes it a versatile tool in two primary domains: as a derivatizing agent for analytical chemistry and as a key intermediate in the synthesis of complex molecules.

Derivatization Agent for Gas Chromatography (GC)

In gas chromatography, derivatization is a critical step for analyzing polar compounds containing -OH, -NH₂, or -SH groups.[5] These groups can cause poor peak shape and low sensitivity. Acylation with TFBC converts these polar groups into stable, more volatile esters and amides.

Advantages of TFBC in Derivatization:

-

High Reactivity: Allows for rapid and quantitative derivatization at room temperature.

-

Excellent Volatility: The resulting derivatives are more volatile and thermally stable, leading to improved chromatographic performance.

-

Enhanced Detection: The four fluorine atoms make the derivatives highly responsive to Electron Capture Detectors (ECD) and provide distinct fragmentation patterns in Mass Spectrometry (MS), enabling ultra-sensitive quantification. A study on methylphenidate demonstrated that using a similar fluorinated benzoyl derivative allowed for measurement down to 0.006 pg/mL in plasma via GC-NICI-MS.[6]

This protocol provides a self-validating system for the derivatization of primary/secondary amines or phenols in a sample matrix.

Objective: To convert polar amine or phenol analytes into their corresponding tetrafluorobenzoyl amides or esters for sensitive GC-MS analysis.

Materials:

-

Sample containing the analyte (e.g., dissolved in ethyl acetate)

-

2,3,5,6-Tetrafluorobenzoyl chloride (TFBC) solution (e.g., 10% in acetonitrile)

-

Base: Pyridine or 1 M Sodium Hydroxide

-

Extraction Solvent: Hexane or Toluene

-

Drying Agent: Anhydrous Sodium Sulfate

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Sample Preparation: To a 2 mL vial, add 100 µL of the sample solution. If the sample is aqueous, adjust the pH to >10 with 1 M NaOH to ensure the amine is deprotonated and nucleophilic.[7]

-

Addition of Reagents: Add 200 µL of extraction solvent (hexane) and 50 µL of the TFBC solution. The two-phase system facilitates the extraction of the derivative into the organic layer as it is formed.

-

Reaction: Vigorously vortex the vial for 1-2 minutes at room temperature. The high reactivity of TFBC often allows the reaction to complete rapidly. For less reactive substrates, heating at 60°C for 15-30 minutes may be required.

-

Work-up: Centrifuge the vial to separate the layers. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The dried organic solution is now ready for direct injection into the GC-MS system.

Causality and Validation:

-

Why an alkaline pH? For amines, a basic environment ensures the lone pair on the nitrogen is available for nucleophilic attack. Protonated amines (R-NH₃⁺) are not nucleophilic.[7]

-

Why a two-phase system? This approach, known as extractive acylation, improves reaction efficiency by continuously removing the derivatized product from the reactive aqueous phase, driving the reaction equilibrium forward.

-

Self-Validation: The protocol's success is validated by the GC-MS analysis itself. A successful derivatization will show a new peak at a higher retention time corresponding to the derivatized analyte with a characteristic mass spectrum, confirming the addition of the tetrafluorobenzoyl group (mass increase of 195.0 Da).

Intermediate in Pharmaceutical and Fine Chemical Synthesis

TFBC is an important building block for synthesizing complex organic molecules, particularly in the pharmaceutical industry.[8][9] It is a key precursor in the synthesis of several fluoroquinolone antibiotics, such as Ofloxacin and Sparfloxacin.[2][9] The tetrafluorobenzoyl moiety is often a critical structural feature for the antibacterial activity of these drugs.[2]

Caption: General workflow for using TFBC in pharmaceutical synthesis.

Objective: To synthesize a tetrafluorobenzamide derivative, a common scaffold in medicinal chemistry.

Materials:

-

Aniline derivative (1.0 eq)

-

2,3,5,6-Tetrafluorobenzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add TFBC (1.1 eq) dropwise via syringe over 5-10 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-aryl-2,3,5,6-tetrafluorobenzamide.

Causality and Validation:

-

Why anhydrous conditions? TFBC is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[10]

-

Why triethylamine? As a non-nucleophilic base, it efficiently scavenges the HCl produced, preventing the formation of the non-nucleophilic anilinium salt and driving the reaction to completion.

-

Validation: The structure and purity of the final product must be confirmed through analytical techniques such as NMR spectroscopy (¹H, ¹⁹F, ¹³C), mass spectrometry, and melting point analysis.

Safety and Handling

2,3,5,6-Tetrafluorobenzoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[12] Use an inert atmosphere (nitrogen or argon) for storage and transfers to prevent hydrolysis.[13]

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[10][12]

-

Disposal: Unused reagent must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,3,5,6-Tetrafluorobenzoyl chloride stands out as a superior acylating agent due to its heightened reactivity, driven by the strong inductive effects of its fluorine substituents. This property allows for efficient and rapid reactions under mild conditions, making it an invaluable tool for both the synthesis of complex molecules like fluoroquinolone antibiotics and the high-sensitivity derivatization of analytes for chromatographic analysis. By understanding the underlying mechanisms and adhering to robust, validated protocols, researchers can fully exploit the potential of this powerful reagent to advance their scientific and developmental objectives.

References

- Benchchem. (n.d.). Application of 2,3,4,5-Tetrafluorobenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.

- MedChemExpress. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride | Biochemical Assay Reagent.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,3,4,5-Tetrafluorobenzoyl Chloride.

- ResearchGate. (n.d.). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma.

- ChemicalBook. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride.

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis.

- Google Patents. (n.d.). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Synquest Labs. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2,3,4,5-Tetrafluorobenzoyl chloride.

- Benchchem. (n.d.). Navigating the Safe Disposal of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Comprehensive Guide.

- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.

Sources

- 1. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

A Comprehensive Spectroscopic and Analytical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

2,3,5,6-Tetrafluorobenzoyl chloride (C₇HClF₄O, CAS No. 107535-73-9) is a highly reactive, fluorinated organic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its tetrafluorinated phenyl ring imparts unique properties, such as enhanced metabolic stability and lipophilicity, to target molecules. The acyl chloride group provides a versatile handle for a wide range of chemical transformations, including reactions with nucleophiles like amines and alcohols to form amides and esters.[3]

This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize and validate the structure of 2,3,5,6-tetrafluorobenzoyl chloride. As direct experimental spectra are not universally accessible in public databases, this document combines established analytical principles with predicted data based on the molecule's known structure. This approach offers a robust framework for researchers to understand what to expect during analysis, ensuring scientific integrity and providing a self-validating system for characterization.

Molecular Structure and Spectroscopic Implications

The structure of 2,3,5,6-tetrafluorobenzoyl chloride possesses a C₂ᵥ symmetry axis bisecting the C1-C4 bond and passing through the acyl chloride group. This symmetry is fundamental to interpreting its spectroscopic data, as it renders specific atoms chemically equivalent.

-

Proton (¹H): The single aromatic proton at the C4 position is chemically unique.

-

Fluorine (¹⁹F): The fluorine atoms at C2 and C6 are chemically equivalent. The fluorine atoms at C3 and C5 are also chemically equivalent. This results in two distinct fluorine environments.

-

Carbon (¹³C): Due to symmetry, there are four distinct carbon environments in the aromatic ring (C1, C2/C6, C3/C5, C4) plus the carbonyl carbon.

This equivalence dictates the number of signals observed in NMR spectroscopy, providing a primary validation checkpoint for the compound's identity.

Caption: Molecular structure showing atomic numbering.

Infrared (IR) Spectroscopy

2.1. Expertise & Rationale

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. Covalent bonds vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum.[4] For 2,3,5,6-tetrafluorobenzoyl chloride, the key diagnostic absorptions are the C=O stretch of the acyl chloride, the aromatic C=C stretches, and the C-F stretches. The position of the C=O stretch is particularly informative; its high frequency is characteristic of an electron-withdrawing environment provided by both the chlorine atom and the fluorinated ring.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan. The background spectrum of air is recorded and automatically subtracted from the sample spectrum.

-

Sample Application: As the compound is a liquid, place a single drop directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and press with an appropriate solvent.

2.3. Predicted Data and Interpretation

The following table summarizes the predicted characteristic absorption bands for 2,3,5,6-tetrafluorobenzoyl chloride.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale and Interpretation |

| ~1785-1815 | C=O Stretch (Acyl Chloride) | Strong | The high frequency is due to the strong inductive effect of the chlorine atom and the tetrafluorinated ring, which shortens and strengthens the C=O bond.[5] This peak is a key diagnostic feature. |

| ~1600-1450 | C=C Stretch (Aromatic) | Medium | Multiple sharp bands in this region confirm the presence of the benzene ring. |

| ~1350-1100 | C-F Stretch | Strong | The presence of multiple strong bands in this region is characteristic of C-F bonds, providing clear evidence of fluorination.[6] |

| ~3100-3000 | C-H Stretch (Aromatic) | Weak | A weak band in this region corresponds to the single C-H bond on the aromatic ring. |

| ~850-550 | C-Cl Stretch | Medium | This absorption confirms the presence of the acyl chloride functional group.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous characterization.[7]

3.1. ¹H NMR Spectroscopy

Rationale: ¹H NMR identifies the chemical environment of protons. Due to the molecule's high symmetry, a single proton signal is expected, simplifying the spectrum significantly. Its coupling to adjacent fluorine atoms provides crucial connectivity data.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3,5,6-tetrafluorobenzoyl chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[8]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

Predicted Data and Interpretation:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Interpretation |